Bistris Hydrochloride: A Comprehensive Technical Guide to its pKa and Buffering Range for Researchers and Drug Development Professionals
Bistris Hydrochloride: A Comprehensive Technical Guide to its pKa and Buffering Range for Researchers and Drug Development Professionals
In the landscape of biological buffers, the selection of an appropriate buffering agent is paramount to maintaining the stringent pH control required for the validity and reproducibility of experimental outcomes. Among the array of available options, Bistris hydrochloride (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride) has emerged as a versatile and reliable choice for a multitude of applications in biochemistry, molecular biology, and pharmaceutical development.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of Bistris hydrochloride, with a specific focus on its pKa and effective buffering range, to empower researchers, scientists, and drug development professionals in its optimal utilization.
Unveiling Bistris Hydrochloride: Chemical Identity and Key Attributes
Bistris, structurally related to the well-known Tris buffer, is a zwitterionic biological buffer.[2] Its chemical structure, featuring a tertiary amine and multiple hydroxyl groups, underpins its buffering capacity and high solubility in aqueous solutions.[2][3]
| Property | Value | Source |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride | [4] |
| CAS Number | 124763-51-5 | [5] |
| Molecular Formula | C₈H₁₉NO₅ · HCl | [5] |
| Molecular Weight | 245.70 g/mol | [1][5] |
| Appearance | Crystalline powder | [5] |
| Solubility in Water | 0.5 g/mL | [5] |
Bistris is considered a superior alternative to several other buffers in specific contexts. For instance, it is a non-toxic substitute for the highly toxic cacodylate buffer and does not exhibit the high UV absorption characteristic of maleic acid buffer.[2] Furthermore, unlike citrate buffer, which can chelate metal ions and interfere with certain protein studies, Bistris offers a more inert buffering environment in many systems.[2]
The Core of Buffering: pKa and Effective Range
The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the protonated and deprotonated forms of the buffering agent are present in equal concentrations. The effective buffering range is generally considered to be pKa ± 1.
The pKa of Bistris is approximately 6.5 at 25°C. [4][5] This positions its effective buffering range between pH 5.8 and 7.2 .[5][6][7][8] This range makes Bistris an excellent choice for a wide variety of biological and biochemical experiments that require a stable pH environment in the slightly acidic to neutral range.
The Influence of Temperature on pKa
A critical consideration for researchers is the temperature dependence of a buffer's pKa. For amine-based buffers like Bistris, the pKa tends to decrease as the temperature increases.[9][10] The temperature coefficient for Bistris is approximately -0.03 pH units per degree Celsius increase.[11] This means that a Bistris buffer prepared to a specific pH at room temperature will exhibit a lower pH at higher temperatures. It is therefore crucial to adjust the pH of a Bistris buffer at the intended experimental temperature to ensure accuracy.
Mechanism of Buffering Action
The buffering capacity of Bistris hydrochloride stems from the protonation and deprotonation of its tertiary amine group. In solution, an equilibrium exists between the protonated (acidic) form and the deprotonated (basic) form.
Caption: Equilibrium of Bistris buffer, showing the interconversion between the protonated and deprotonated forms.
When an acid (H⁺) is introduced, the deprotonated Bistris molecule accepts a proton, shifting the equilibrium to the left and resisting a significant drop in pH. Conversely, when a base (OH⁻) is added, the protonated Bistris donates a proton to neutralize the base, shifting the equilibrium to the right and preventing a sharp increase in pH.
Practical Application: A Step-by-Step Protocol for Bistris Buffer Preparation
The following protocol provides a standardized method for preparing a 1 M stock solution of Bistris buffer.
Materials:
-
Bistris powder (Molecular Weight: 209.24 g/mol for the free base)
-
Deionized water (dH₂O)
-
Concentrated hydrochloric acid (HCl)
-
Analytical balance
-
Volumetric flask (1 L)
-
Stirrer and stir bar
-
pH meter
-
Filter sterilization unit or autoclave
Protocol:
-
Weighing: Accurately weigh 209.24 g of Bistris powder.[6][12]
-
Dissolving: In a beaker, dissolve the weighed Bistris powder in approximately 750-800 mL of deionized water.[12][13] Use a magnetic stirrer to facilitate complete dissolution.
-
pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to the desired value within the buffering range (e.g., pH 6.5).[6][12][13] The initial pH of the Bistris solution will be around 9.9, so a significant amount of acid will be required.[13]
-
Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Carefully add dH₂O to bring the final volume to the 1 L mark.[12][13]
-
Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[6][12]
-
Storage: Store the sterilized Bistris buffer at 4°C to prolong its shelf life and prevent microbial growth.[6][12]
Applications in Research and Drug Development
The favorable pKa and buffering range of Bistris hydrochloride make it a valuable tool in a variety of scientific applications:
-
Gel Electrophoresis: Bistris is widely used in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins and nucleic acids.[1][2][6] Bistris-based gel systems can offer sharper bands and better resolution, especially for low molecular weight proteins.[14]
-
Anion Exchange Chromatography: Its buffering capacity in the slightly acidic to neutral pH range makes it suitable for the separation and purification of negatively charged biomolecules.[2][6]
-
Cell Culture and Bioprocessing: Bistris can be employed as a component of cell culture media to maintain a stable pH environment for optimal cell growth and viability.[1][3]
-
Enzyme Assays: Many enzymatic reactions have optimal activity within the buffering range of Bistris, making it a suitable buffer for studying enzyme kinetics and inhibition.
-
Drug Formulation: In the development of pharmaceutical formulations, maintaining a stable pH is critical for drug solubility, stability, and efficacy. The buffering capacity of Bistris can be leveraged in pre-formulation and formulation studies.[3]
Conclusion
Bistris hydrochloride is a high-purity, versatile, and reliable biological buffer with a pKa of approximately 6.5 and an effective buffering range of pH 5.8 to 7.2.[3][5][6][7][8] Its favorable physicochemical properties, including high solubility and minimal interaction with many biological systems, make it an excellent choice for a wide array of applications in research and drug development. By understanding its core characteristics, particularly the temperature dependence of its pKa, and by following standardized preparation protocols, scientists can confidently employ Bistris hydrochloride to ensure the accuracy and reproducibility of their experimental results.
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